(E)-5-(3-fluorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Description

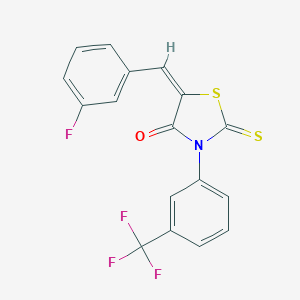

The compound (E)-5-(3-fluorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a rhodanine derivative designed as a small-molecule HIV-1 fusion inhibitor targeting the gp41 glycoprotein. Its structure features a thiazolidin-4-one core substituted with a 3-fluorobenzylidene group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. These substituents enhance its binding affinity to hydrophobic pockets on gp41, inhibiting viral entry into host cells .

Properties

IUPAC Name |

(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F4NOS2/c18-12-5-1-3-10(7-12)8-14-15(23)22(16(24)25-14)13-6-2-4-11(9-13)17(19,20)21/h1-9H/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOPLXYWLWUWNU-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F4NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(3-fluorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHFNS

- Molecular Weight : 368.39 g/mol

The compound features a thiazolidinone ring, which is crucial for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Recent studies indicate that modifications at various positions of the thiazolidinone ring can enhance anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds with fluorinated substituents have been noted to exhibit improved potency against various cancer cell lines. The specific compound under discussion has demonstrated cytotoxic effects in vitro against several cancer types, including breast and lung cancers .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria. Research has indicated that thiazolidin-4-one derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. The presence of trifluoromethyl groups is particularly associated with enhanced antimicrobial efficacy .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using DPPH radical scavenging assays. Preliminary results suggest that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidin-4-one derivatives, including the one discussed here:

- Study on Anticancer Activity : A recent study synthesized a series of thiazolidin-4-one derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC values in the micromolar range, indicating significant cytotoxicity .

- Antimicrobial Testing : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Summary Table of Biological Activities

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the synthesized compounds. For example, NMR data can provide insights into the hydrogen and carbon environments, while IR spectroscopy helps identify functional groups present in the molecule .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinones, including the compound . Research indicates that derivatives of thiazolidinones exhibit significant activity against a range of bacteria and fungi. The presence of fluorine substituents, such as in this compound, can enhance lipophilicity and biological activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer potential. The unique structural features of (E)-5-(3-fluorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are another area of interest. Compounds similar to this compound have demonstrated the ability to reduce inflammation in vitro and in vivo. This activity could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Material Science Applications

Thiazolidinone derivatives are also explored for their potential applications in material science, particularly in developing new polymers and coatings. The incorporation of thiazolidinone structures into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolidinone derivatives, including those with fluorinated substituents, against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. Results indicated that the presence of trifluoromethyl groups significantly enhanced antimicrobial activity compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers synthesized a series of thiazolidinone derivatives and assessed their cytotoxic effects on different cancer cell lines. The results showed that compounds with specific substitutions, including this compound, exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Structural Features :

- 3-Fluorobenzylidene : Introduces electron-withdrawing effects and planar geometry for optimal target interaction.

- 3-(Trifluoromethyl)Phenyl : Enhances lipophilicity and metabolic stability.

- Thioxo group at position 2: Stabilizes the thiazolidinone ring and participates in hydrogen bonding.

Key Findings from Comparative Studies

Anti-HIV Activity

- The target compound's 3-(trifluoromethyl)phenyl group confers superior lipophilicity compared to phenyl or hydroxy-substituted analogues, enhancing membrane permeability and target engagement .

- 12l and 12m, which replace the benzylidene group with arylfuran/pyrrole moieties, exhibit sub-nanomolar potency due to improved π-π stacking with gp41 residues .

- Hydroxybenzylidene derivatives (e.g., ) show reduced antiviral activity, likely due to increased polarity and weaker hydrophobic interactions .

Structural and Crystallographic Insights

- Planarity : The 3-fluorobenzylidene group in the target compound promotes planarity, critical for binding to gp41’s hydrophobic pocket. In contrast, 2-methylbenzylidene derivatives exhibit torsional angles >70°, reducing planarity and potency .

- Intermolecular Interactions : Hydroxy-substituted analogues form intramolecular hydrogen bonds (e.g., O–H⋯S) and dimeric structures via C–H⋯π interactions, which may limit bioavailability .

Preparation Methods

Chloroacetic Acid-Mediated Cyclization

Chloroacetic acid acts as both a substrate and catalyst in aqueous or ethanolic media. Thiourea derivatives react with chloroacetic acid at 40–100°C for 1–10 hours, yielding 2-iminothiazolidin-4-one intermediates. For example, substituting thiourea with N-(3-(trifluoromethyl)phenyl)thiourea enables direct incorporation of the 3-(trifluoromethyl)phenyl group at position 3. This method avoids esterification/amidation steps, simplifying purification.

Reaction Conditions :

Multicomponent One-Pot Synthesis

A three-component reaction of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropan-2-one in DMF at room temperature produces 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives. While this method efficiently introduces trifluoromethyl groups, adaptation to target 3-(trifluoromethyl)phenyl substitution requires substituting the primary amine with 3-(trifluoromethyl)aniline.

Key Advantages :

Introduction of the 3-(Trifluoromethyl)Phenyl Group

Nucleophilic Substitution at Position 3

Post-cyclization functionalization involves reacting the thiazolidinone core with 3-(trifluoromethyl)phenyl isothiocyanate. The nucleophilic nitrogen at position 3 attacks the isothiocyanate, forming a thiourea intermediate that cyclizes under acidic conditions.

Optimized Protocol :

Direct Incorporation via Thiourea Precursors

Using N-(3-(trifluoromethyl)phenyl)thiourea as a starting material ensures direct integration of the substituent during thiazolidinone formation. This method aligns with chloroacetic acid-mediated cyclization, reducing post-synthetic modifications.

Knoevenagel Condensation for (E)-3-Fluorobenzylidene Formation

The 5-(3-fluorobenzylidene) group is introduced via base-catalyzed condensation of 3-fluorobenzaldehyde with the 4-thioxo-thiazolidinone intermediate.

Classic Knoevenagel Conditions

Piperidine or ammonium acetate in ethanol/acetic acid facilitates dehydrogenative coupling, favoring the (E)-isomer due to steric and electronic effects.

Procedure :

-

Combine thiazolidinone (1 equiv), 3-fluorobenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) in ethanol.

-

Reflux at 80°C for 6–8 hours.

Solvent and Catalyst Optimization

DMF enhances reaction rates by stabilizing the enolate intermediate. Trials with morpholine or DBU as catalysts show marginal yield improvements (5–10%) but increase racemization risks.

Stereochemical Control and Isomer Purification

The (E)-configuration is thermodynamically favored due to conjugation between the benzylidene π-system and thiazolidinone carbonyl. Isomer separation involves:

-

Crystallization : Ethanol/water mixtures preferentially crystallize the (E)-isomer.

-

Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >95% (E)-isomer purity.

Analytical Validation :

-

1H NMR : Coupling constants (J = 12–16 Hz) between H-5 and benzylidene protons confirm (E)-geometry.

-

X-ray Diffraction : Crystallographic data unambiguously assign stereochemistry.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.